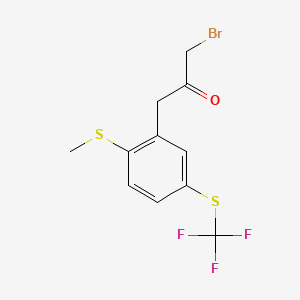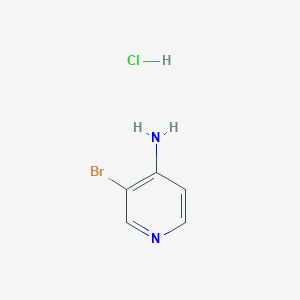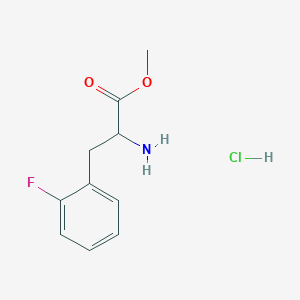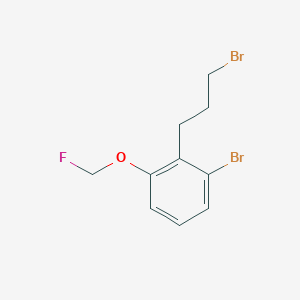
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, methylthio, and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by the introduction of methylthio and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one
- 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one
Comparison
Compared to similar compounds, 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10BrF3OS2 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-bromo-3-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS2/c1-17-10-3-2-9(18-11(13,14)15)5-7(10)4-8(16)6-12/h2-3,5H,4,6H2,1H3 |
Clé InChI |
IYKOAPALNHMYEM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)SC(F)(F)F)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
